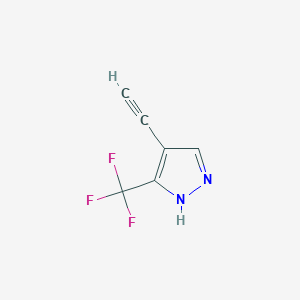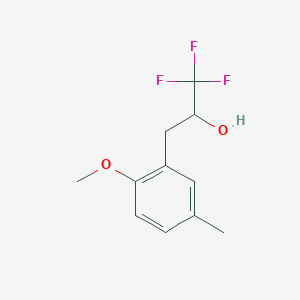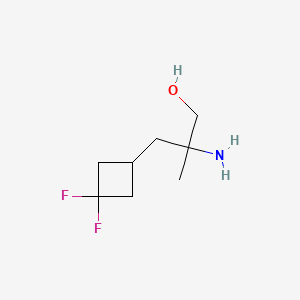
2-Amino-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol is a chemical compound that features a unique cyclobutyl ring substituted with two fluorine atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluorocyclobutyl group imparts unique chemical properties, making it a valuable compound for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of Fluorine Atoms: The difluorocyclobutyl group is introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amino Group Addition: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Hydroxyl Group Addition: The hydroxyl group is introduced through a reduction reaction, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound, such as reducing the amino group to form amines.
Substitution: The compound can participate in substitution reactions, where the amino or hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or amine derivatives are used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The difluorocyclobutyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The amino and hydroxyl groups can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid
- 2-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol
Uniqueness
2-Amino-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol is unique due to the presence of the methyl group at the second position, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H15F2NO |
|---|---|
Poids moléculaire |
179.21 g/mol |
Nom IUPAC |
2-amino-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H15F2NO/c1-7(11,5-12)2-6-3-8(9,10)4-6/h6,12H,2-5,11H2,1H3 |
Clé InChI |
YJXJKCWDGPEFOK-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CC(C1)(F)F)(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



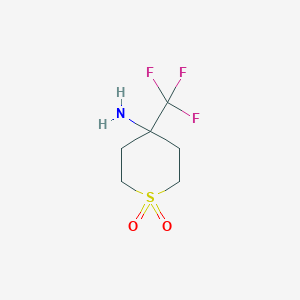

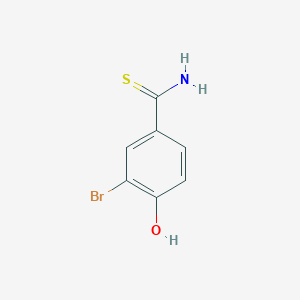
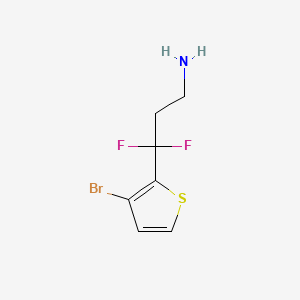
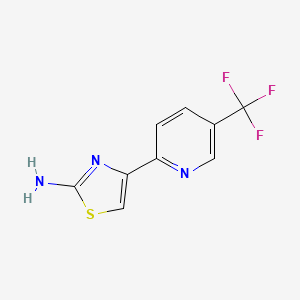
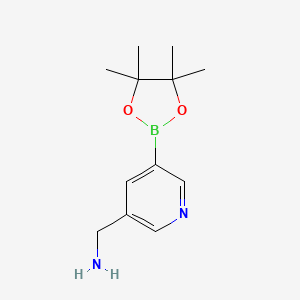

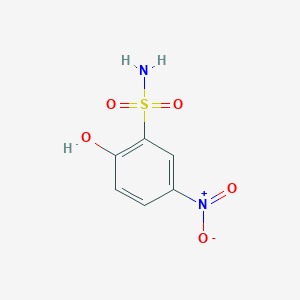
![4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine](/img/structure/B13598769.png)

